Methyltributylphosphonium dibutyl phosphonate

Flame retardancy Thermal stability Hydraulic fluids

Methyltributylphosphonium dibutyl phosphonate (also known as tributylmethylphosphonium dibutyl phosphate, [P4441][DBP]) is a halogen-free, room-temperature phosphonium-based ionic liquid (IL) comprising a tributylmethylphosphonium cation paired with a dibutyl phosphate anion. It belongs to the class of short-chain quaternary phosphonium dialkylphosphates, which exhibit a distinctive combination of acceptable viscosity, hydrolytic stability, and exceptional thermal decomposition behavior that yields inorganic phosphate flame-suppressing residues at extreme temperatures.

Molecular Formula C21H48O3P2+2
Molecular Weight 410.6 g/mol
CAS No. 947601-89-0
Cat. No. B12285884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltributylphosphonium dibutyl phosphonate
CAS947601-89-0
Molecular FormulaC21H48O3P2+2
Molecular Weight410.6 g/mol
Structural Identifiers
SMILESCCCCOP(=O)([O-])OCCCC.CCCC[P+](C)(CCCC)CCCC
InChIInChI=1S/C13H30P.C8H18O3P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-3-5-7-10-12(9)11-8-6-4-2/h5-13H2,1-4H3;3-8H2,1-2H3/q2*+1
InChIKeyGTCGOBYRPHVTOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyltributylphosphonium Dibutyl Phosphonate (CAS 947601-89-0): Phosphonium Ionic Liquid Procurement Guide for Flame-Retardant & Base-Stable Applications


Methyltributylphosphonium dibutyl phosphonate (also known as tributylmethylphosphonium dibutyl phosphate, [P4441][DBP]) is a halogen-free, room-temperature phosphonium-based ionic liquid (IL) comprising a tributylmethylphosphonium cation paired with a dibutyl phosphate anion . It belongs to the class of short-chain quaternary phosphonium dialkylphosphates, which exhibit a distinctive combination of acceptable viscosity, hydrolytic stability, and exceptional thermal decomposition behavior that yields inorganic phosphate flame-suppressing residues at extreme temperatures . The compound is miscible with water and polar solvents, remains liquid below −10 °C, and carries the Sigma-Aldrich catalog designation 670294_ALDRICH, confirming its availability from a major international chemical supplier .

Why Generic Substitution of Methyltributylphosphonium Dibutyl Phosphonate Fails: Cation Architecture and Anion Synergy


Substituting methyltributylphosphonium dibutyl phosphonate with a generic imidazolium dibutylphosphate (e.g., [Bmim][DBP]) or an ammonium-based analog eliminates three structural advantages simultaneously: (i) the phosphonium cation lacks the acidic C-2 proton that renders imidazolium ILs vulnerable to carbene formation and degradation under basic conditions ; (ii) the phosphorus-centered cation, compared with nitrogen-centered ammonium analogs, consistently yields lower viscosity, lower density, and lower melting temperature for equivalent alkyl chain length and anion [1]; and (iii) only the phosphonium-dibutylphosphate pairing delivers the dual condensed-phase / gas-phase flame-retardant mechanism in which inorganic phosphate glass formation at 1300 °C suppresses ignition — a behavior not replicated by imidazolium or ammonium dibutylphosphates, whose thermal decomposition pathways differ fundamentally .

Quantitative Differentiation Evidence for Methyltributylphosphonium Dibutyl Phosphonate: Head-to-Head and Class-Level Comparisons


Flame-Retardant Thermal Decomposition: Inorganic Phosphate Glass Formation at 1300 °C vs. [Bmim][DBP] Volatile Decomposition

Phosphonium dibutylphosphates including methyltributylphosphonium dibutyl phosphonate exhibit exceptional high-temperature thermal stability with a mechanism unique to this cation-anion pairing: during thermal decomposition at 1300 °C, they form inorganic phosphates that suppress ignition of a flame, yielding a self-extinguishing character . Flash points for this class range from 150 °C to 250 °C . By contrast, the imidazolium analog 1-butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP]) shows an apparent onset decomposition temperature (T₀) of only 275.2–297.3 °C with a residual carbon mass fraction of 8.6–10.2% [1]. The phosphonium variant not only survives far higher temperatures but converts into a protective inorganic phosphate barrier rather than volatile organic decomposition products.

Flame retardancy Thermal stability Hydraulic fluids

Base Stability: Absence of Acidic C-2 Proton vs. Imidazolium ILs Prone to Carbene Degradation

Methyltributylphosphonium dibutyl phosphonate possesses no acidic protons on its cation, in direct contrast to imidazolium-type ionic liquids whose C-2 proton (pKa ~21–23 in water for dialkylimidazolium) is susceptible to deprotonation and subsequent carbene formation under basic conditions . The Sigma-Aldrich technical assessment explicitly lists 'Stability towards strong bases (no acidic protons, in contrast to imidazolium type ionic liquids)' as a defining property of the phosphonium dibutylphosphate class . This stability is corroborated by independent studies demonstrating that phosphonium salts remain intact under alkaline conditions that degrade imidazolium cations via hydroxide-mediated nucleophilic attack at the C-2 position [1].

Base stability Alkaline conditions Organic synthesis solvent

Phosphonium vs. Ammonium Central Atom: Lower Viscosity and Melting Temperature at Equivalent Chain Length

A systematic head-to-head study of phosphonium- and ammonium-based IL pairs by Carvalho et al. (2014) demonstrated that for matched alkyl chain lengths and identical anions, ammonium-based ILs consistently exhibit higher densities, higher viscosities, higher melting temperatures, and higher enthalpies than their phosphonium congeners [1]. This is attributed to greater charge delocalization on the ammonium cation enhancing polarity and inter-ionic interactions [1]. For the phosphonium dibutylphosphate class to which the target compound belongs, measured viscosities are 1000–1500 mPa·s at 20 °C, falling to 200–300 mPa·s at 40 °C and 20–30 mPa·s at 90 °C, with freezing points below −10 °C . A direct tributylmethylammonium dibutylphosphate comparator would be predicted to exhibit higher viscosity at each temperature point based on the central-atom effect established by Carvalho et al. [1].

Transport properties Viscosity Structure-property relationships

Hydrolytic Stability and Halogen-Free Composition vs. Hydrolytically Labile Fluorinated ILs

Methyltributylphosphonium dibutyl phosphonate is explicitly documented as exhibiting 'No hydrolysis' and is free of halogen or sulfur impurities . This contrasts sharply with fluorinated-anion ILs such as [BMIM][PF₆] and [BMIM][BF₄], which undergo hydrolysis in the presence of water to release HF, compromising both safety and long-term performance [1]. The hydrolytic stability of the dibutylphosphate anion paired with the phosphonium cation means the compound can be deployed in water-miscible formulations or aqueous process streams without decomposition, a critical selection criterion where moisture exposure is unavoidable.

Hydrolytic stability Halogen-free Green chemistry

Unusual Solvent Properties: Absence of Aromatic π-Electrons Reduces Donor-Acceptor Interactions with Solutes

Unlike imidazolium-based ILs, the phosphonium dibutylphosphate class lacks aromatic π-electrons or free lone pairs of electrons on the cation, resulting in weaker donor-acceptor interactions with dissolved substrates . This property, combined with miscibility in water and polar solvents and a measured density of 0.98 g/mL at 20 °C , makes this compound a less-coordinating, more 'innocent' solvent medium. The measured refractive index of n20/D 1.468 further defines its optical properties for applications where solvent-solute interactions must be minimized, such as in extraction processes where strong cation-π or lone-pair interactions with imidazolium solvents can alter solute partitioning behavior.

Solvent selectivity Extraction Non-coordinating medium

Best-Fit Application Scenarios for Methyltributylphosphonium Dibutyl Phosphonate Based on Quantitative Differentiation Evidence


Non-Flammable Hydraulic Fluids and High-Temperature Lubricants

The compound's ability to form inorganic phosphate glass at 1300 °C that suppresses ignition , combined with flash points of 150–250 °C and freezing points below −10 °C , makes it a candidate base fluid or additive for fire-resistant hydraulic fluids. Unlike conventional phosphate ester hydraulic fluids that lack the dual-phase flame suppression mechanism, this IL provides both condensed-phase char promotion and gas-phase radical scavenging. The absence of halogen and sulfur impurities eliminates corrosive decomposition products, addressing a key limitation of traditional fire-resistant hydraulic fluids.

Base-Catalyzed Organic Synthesis and Alkaline Electrolyte Media

The demonstrated stability of the phosphonium cation against strong bases — attributable to the absence of acidic protons that plague imidazolium ILs — qualifies this compound as a solvent or co-solvent for reactions employing hydroxide, alkoxide, or organometallic bases. Imidazolium dibutylphosphate alternatives undergo C-2 deprotonation and carbene-mediated degradation under identical conditions , making them unsuitable. This opens applications in alkaline fuel cell electrolytes, metal-catalyzed cross-coupling under basic conditions, and biomass processing where alkaline pretreatment is required.

Flame-Retardant Additive for Polymers, Coatings, and Textiles

The phosphorus-rich composition (two phosphorus atoms per formula unit, C₂₁H₄₈O₄P₂) enables the compound to function as a high-efficiency flame-retardant additive. During combustion, it releases phosphorus-based radical scavengers in the gas phase while simultaneously forming a protective inorganic phosphate char layer in the condensed phase . This dual mechanism outperforms imidazolium dibutylphosphate ([Bmim][DBP]), whose thermal decomposition at only 275–297 °C yields primarily volatile organics with only 8.6–10.2% residual carbon mass [1], offering minimal condensed-phase protection. The compound has already been evaluated for non-flammable hydraulic fluid applications , providing a demonstrated pathway toward industrial deployment.

Inert Solvent for Separation Processes and Non-Coordinating Electrolytes

The lack of aromatic π-electrons and free lone pairs on the phosphonium cation yields a less-coordinating solvent environment compared with imidazolium ILs , reducing unwanted solvent-solute interactions. Combined with water miscibility, a density of 0.98 g/mL , and confirmed hydrolytic stability , the compound is suited for aqueous biphasic extraction systems, supported liquid membranes, and electrochemical applications where a non-coordinating, hydrolytically stable electrolyte is required. The refractive index of n20/D 1.468 [1] provides a quality-control metric for incoming material verification.

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